MT1/MT2 Receptor Binding Affinity of Ramelteon vs. Melatonin
Ramelteon demonstrates 3- to 16-fold higher affinity for human melatonin receptors compared to the endogenous ligand melatonin. In CHO cells expressing recombinant human MT1 and MT2 receptors, ramelteon yielded Ki values of 14.0 pM (MT1) and 112 pM (MT2), compared to melatonin's Ki of 77.8 pM (MT1) and 904 pM (MT2) in a side-by-side radioligand binding comparison [1]. An independent study confirmed ramelteon's IC50 values of 21.2 pM (MT1) and 53.4 pM (MT2) versus melatonin's IC50 of 77.8 pM (MT1) and 904 pM (MT2), representing an approximately 3.7-fold advantage at MT1 and a 17-fold advantage at MT2 [2].
| Evidence Dimension | Binding affinity (Ki/IC50) for human MT1 and MT2 receptors |
|---|---|
| Target Compound Data | Ki: 14.0 pM (MT1), 112 pM (MT2); IC50: 21.2 pM (MT1), 53.4 pM (MT2) |
| Comparator Or Baseline | Melatonin Ki: 77.8 pM (MT1), 904 pM (MT2); IC50: 77.8 pM (MT1), 904 pM (MT2) |
| Quantified Difference | 3.7–5.6-fold higher MT1 affinity; 8.1–16.9-fold higher MT2 affinity |
| Conditions | CHO cells expressing human MT1 or MT2 receptors; radioligand binding assay with 2-[125I]iodomelatonin |
Why This Matters
Procurement decisions must reflect that ramelteon requires substantially lower receptor occupancy than melatonin to achieve equivalent MT1/MT2 activation, directly impacting potency and dosing in experimental and therapeutic applications.
- [1] Kato K, Hirai K, Nishiyama K, et al. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. Neuropharmacology. 2005;48(2):301-310. doi:10.1016/j.neuropharm.2004.09.007 View Source
- [2] PMC2871175, Table 2. Human MT1 and MT2 receptor IC50 values for ramelteon, melatonin, and 2-iodomelatonin. View Source
